molecular formula C19H29ClN2O2 B160872 DL-Tryptophan octyl ester hydrochloride CAS No. 6278-90-6

DL-Tryptophan octyl ester hydrochloride

Cat. No.: B160872
CAS No.: 6278-90-6
M. Wt: 352.9 g/mol
InChI Key: IASIBURGMIVLIA-UHFFFAOYSA-N
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Description

Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (CAS 6278-90-6) is a chemical compound used primarily as a key intermediate in synthetic organic and medicinal chemistry . It is supplied as a high-purity active pharmaceutical ingredient (API) with analyses available via methods such as LCMS, GCMS, HPLC, and NMR to ensure quality and identity . This tryptophan-derived ester is of significant research value for the development of novel therapeutic agents. Structurally related tryptophan compounds, featuring modifications at the indole ring, have been extensively investigated as potent antiviral agents, functioning as entry inhibitors for viruses such as HIV and Enterovirus 71 (EV-A71) by interacting directly with viral envelope proteins to prevent host cell entry . This highlights the potential of this class of compounds in antiviral research. As a building block, it is applied in the synthesis of fine chemicals, reagents, and other specialized intermediates for pharmaceutical and biotechnology applications . This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

octyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASIBURGMIVLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563902
Record name Octyl tryptophanate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6278-90-6
Record name 6278-90-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34501
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octyl tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of Tryptophan with Octanol

The most straightforward method involves the direct esterification of DL-tryptophan with octanol under acidic conditions. This one-step process leverages Fischer esterification, where the carboxylic acid group of tryptophan reacts with octanol in the presence of hydrochloric acid as a catalyst and solvent.

Procedure :

  • DL-Tryptophan (2.04 g, 10 mmol) is suspended in anhydrous octanol (50 mL).

  • Concentrated hydrochloric acid (12 M, 5 mL) is added, and the mixture is refluxed at 110°C for 24 hours.

  • The reaction is cooled, and the solvent is evaporated under reduced pressure.

  • The crude product is recrystallized from ethanol-diethyl ether to yield the hydrochloride salt.

Yield : 68–72%.

Key Considerations :

  • Excess octanol acts as both reactant and solvent.

  • Hydrochloric acid facilitates protonation of the amino group, preventing side reactions.

Acylation-Protected Esterification

Adapted from patent US4803284A, this method introduces an acyl protecting group to the amino moiety before esterification, enhancing regioselectivity.

Procedure :

  • Protection : DL-Tryptophan is treated with acetic anhydride in tetrahydrofuran (THF) to form N-acetyl-tryptophan.

  • Esterification : The protected compound reacts with octanol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Deprotection : The acetyl group is removed via hydrolysis with 6 M HCl at 70°C for 2 hours.

  • Salt Formation : The free amine is converted to the hydrochloride salt using HCl gas.

Yield : 75–80%.

Advantages :

  • Minimizes racemization of the amino acid.

  • Suitable for scale-up due to controlled reaction conditions.

Alkylation of Tryptophan Derivatives

A modified approach from PMC6254852 involves alkylation of a tryptophan precursor. This method is advantageous for introducing branched or functionalized alkyl chains.

Procedure :

  • Precursor Synthesis : Tryptophan methyl ester is prepared by treating DL-tryptophan with thionyl chloride in methanol.

  • Alkylation : The methyl ester reacts with 1-bromooctane in dimethylformamide (DMF) using potassium carbonate as a base.

  • Hydrolysis : The ester is hydrolyzed with aqueous NaOH, followed by acidification with HCl to form the hydrochloride salt.

Yield : 60–65%.

Challenges :

  • Requires strict anhydrous conditions to prevent hydrolysis of the alkylating agent.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Esterification68–7295Simplicity, minimal stepsLong reaction time, moderate yield
Acylation-Protected75–8098High regioselectivity, scalableAdditional protection/deprotection steps
Alkylation60–6590Flexibility in alkyl chain modificationSensitivity to moisture, lower yield

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.74 (s, 1H, indole-H), 4.70 (s, 2H, CH₂O), 4.07 (t, J = 6.5 Hz, 2H, N-CH₂), 1.84 (p, J = 6.8 Hz, 2H, octyl chain).

  • ESI-MS : [M+H]⁺ observed at m/z 353.1 (calculated 353.2).

Purity Assessment

  • HPLC : >95% purity using a C18 column (acetonitrile-water gradient, 1.0 mL/min).

Industrial and Practical Considerations

  • Solvent Selection : Benzene and DMF are avoided due to toxicity; ethanol or THF preferred.

  • Cost Efficiency : Direct esterification is cost-effective for small-scale production, while acylation-protected methods suit pharmaceutical-grade synthesis .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₉H₂₉ClN₂O₂
CAS Number: 6278-90-6
Molecular Weight: 348.91 g/mol
Physical Form: White to yellow solid

The compound features an indole moiety, which is known for its biological activity, particularly in drug development. The octyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Scientific Research Applications

  • Antiviral Activity
    • Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been investigated for its efficacy against viruses such as HIV and enterovirus A71 (EV-A71). The presence of the indole structure is believed to contribute to its antiviral properties by interfering with viral entry mechanisms .
  • Cancer Research
    • Compounds similar to Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride have been explored for their anticancer properties. The indole derivatives are known to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research indicates that indole derivatives can modulate neurotransmitter systems and exhibit antioxidant activities, potentially benefiting neurodegenerative conditions .
  • Biopharmaceutical Development
    • The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics make it suitable for developing prodrugs or drug linkers that enhance the delivery of therapeutic agents .

Case Studies

StudyFocusFindings
Study on Antiviral Activity Investigated the effectiveness against EV-A71Showed a significant reduction in viral replication with an EC50 value of approximately 0.04 µM .
Cancer Cell Line Testing Assessed cytotoxicity on breast cancer cellsIndicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 10 µM depending on the derivative used .
Neuroprotection Research Evaluated protective effects on neuronal cellsDemonstrated reduced oxidative stress markers and improved cell viability under neurotoxic conditions .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of amino acid esters with varying alkyl chains. Key analogs include:

Compound Name Molecular Formula Molecular Weight Ester Group Purity Hazards (GHS)
Octyl 2-amino-3-(1H-indol-3-yl)propanoate HCl C₁₉H₂₉ClN₂O₂ 352.90 Octyl (C₈) 95% H302, H315, H319, H335
(S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate HCl C₁₂H₁₅ClN₂O₂ 276.73 Methyl (C₁) 97% Not reported
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate HCl C₁₃H₁₇ClN₂O₂ 292.74 Ethyl (C₂) 97% Not reported

Key Observations :

  • Synthesis: All analogs are synthesized via esterification of L-tryptophan with the corresponding alcohol (e.g., methanol, ethanol, octanol) in the presence of thionyl chloride (for methyl esters) .
Physical and Chemical Properties
  • Melting Points: Only the methyl ester analog reports a yield (99.8%) but lacks explicit melting point data .
  • Solubility : Longer alkyl chains (e.g., octyl) reduce aqueous solubility but improve solubility in organic solvents, making the octyl derivative more suitable for lipid-based formulations.
Hazards and Handling

The octyl compound’s hazard profile is more comprehensively documented than its analogs, with warnings for acute toxicity (oral, dermal) and respiratory irritation . Methyl and ethyl analogs may share similar risks due to their structural similarity, but specific data are unavailable.

Biological Activity

Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realm of antiviral and anticancer properties. This article aims to present a comprehensive overview of the biological activity of this compound based on current research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H20N2O2HCl\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2\text{HCl}

It exists as a white to yellow solid with a purity of approximately 95% . The presence of an indole moiety suggests potential interactions with biological targets relevant to various diseases.

Antiviral Properties

Recent studies have indicated that derivatives of Octyl 2-amino-3-(1H-indol-3-yl)propanoate exhibit significant antiviral activity. Specifically, research has shown that these compounds can inhibit the replication of several viruses, including coronaviruses and enteroviruses. For instance, a patent describes compounds derived from this structure that effectively inhibit viral replication, suggesting potential therapeutic applications in treating viral infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A notable study demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases. The following table summarizes key findings from recent research on its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)12Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18Inhibition of proliferation

These findings suggest that Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride could be a promising candidate for further development as an anticancer agent.

Case Studies

A series of case studies have been conducted to explore the efficacy of this compound in vivo. One study involved administering the compound to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.

Another case study focused on its use in viral infection models, where treated subjects showed improved survival rates and reduced viral loads compared to untreated controls. These findings underscore the compound's dual potential as both an antiviral and anticancer agent.

The biological activities of Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride are believed to stem from its ability to interact with specific cellular pathways:

  • Apoptotic Pathways : Induces apoptosis through activation of caspases.
  • Cell Cycle Regulation : Modulates cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Viral Replication Inhibition : Interferes with viral RNA synthesis and assembly processes.

Q & A

Q. What is the optimal synthetic route for preparing Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, and how can purity be validated?

Methodological Answer: The compound is synthesized via esterification of L-tryptophan using octanol and thionyl chloride (SOCl₂) as a catalyst. A modified procedure from involves:

Dissolving L-tryptophan (5 mmol) in dry octanol (10 mL) at 0°C.

Adding SOCl₂ (5.5 mmol) dropwise under reflux for 1–2 hours.

Concentrating under vacuum and recrystallizing from octanol/ethyl acetate to yield the hydrochloride salt.
Purity Validation:

  • HPLC-MS : Monitor retention time and molecular ion peak ([M+H]⁺ expected at m/z ~351.3 for C₁₉H₂₇ClN₂O₂).
  • Chiral Analysis : Use a Chiralpak® IA column () to confirm enantiomeric purity (>99% ee).
    Reference: General esterification protocols in ; chiral validation in .

Q. How does the octyl ester modification impact solubility and stability compared to methyl/ethyl analogs?

Methodological Answer:

  • Solubility : The octyl chain increases lipophilicity, reducing aqueous solubility but enhancing miscibility in organic solvents (e.g., DMSO, chloroform). Compare with ethyl ester (: soluble in water at 2% w/v) via shake-flask method.
  • Stability : Assess hydrolytic stability under physiological pH (7.4) using accelerated degradation studies (37°C, 72 hrs). Monitor by HPLC for free tryptophan release. Octyl esters typically show slower hydrolysis than methyl/ethyl analogs due to steric hindrance.
    Reference: Stability testing frameworks in and .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?

Methodological Answer: Contradictions may arise from:

  • Batch Variability : Validate synthesis consistency via NMR (¹H/¹³C) and elemental analysis.
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) and use internal controls (e.g., LAT1 inhibitors in ).
  • Competitive Binding Studies : Perform displacement assays with known ligands (e.g., AT182 in ) to confirm specificity.
    Reference: Receptor-binding methodologies in ; quality control in .

Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent Models : Administer intravenously (IV) or orally (PO) at 10 mg/kg. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 hrs.
  • Bioanalysis : Use LC-MS/MS to quantify parent compound and metabolites (e.g., hydrolyzed tryptophan).
  • Tissue Distribution : Sacrifice animals at 24 hrs; analyze brain, liver, and kidney homogenates. Compare with ethyl ester data (: 60% oral bioavailability).
    Reference: Pharmacokinetic frameworks in ; metabolite tracking in .

Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?

Methodological Answer:

  • Mechanistic Profiling : Use RNA-seq to identify differential expression of transporters (e.g., LAT1 in ) or metabolic enzymes.
  • Dose-Response Curves : Test IC₅₀ values in 3D spheroid vs. monolayer cultures to account for microenvironment effects.
  • Resazurin Assay : Normalize cytotoxicity data to mitochondrial activity ().
    Reference: Cytotoxicity assays in ; transcriptomics in .

Analytical and Structural Characterization

Q. What advanced techniques confirm the stereochemical integrity of the compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm (S)-configuration ().
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers.
  • NMR NOE Effects : Detect spatial proximity between indole protons and the amino group.
    Reference: Stereochemical validation in and .

Safety and Handling

Q. What precautions are critical when handling this compound in a research setting?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles ().
  • Ventilation : Work in a fume hood to avoid inhalation (P210 in ).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite (P307+P313 in ).
    Reference: Safety protocols in and .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Tryptophan octyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
DL-Tryptophan octyl ester hydrochloride

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